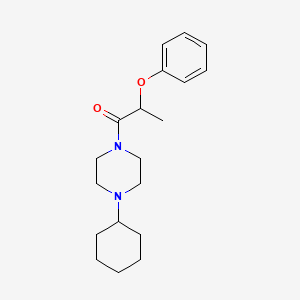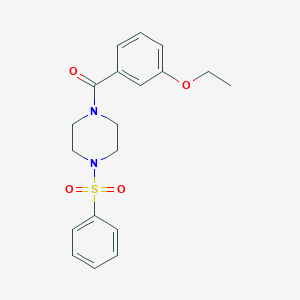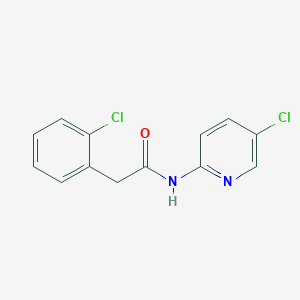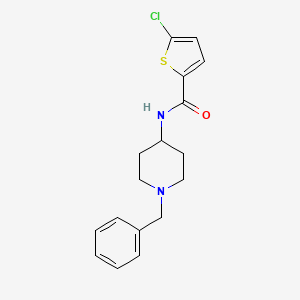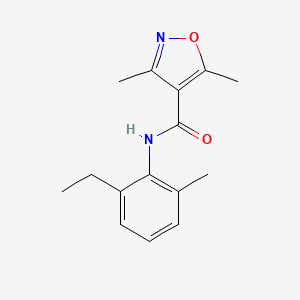
N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as EMX-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMX-2 is a member of the isoxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act on a number of different pathways in the body. In neuroscience, this compound has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability. In oncology, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which are necessary for the growth and proliferation of cancer cells. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and B cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In neuroscience, this compound has been shown to protect neurons against oxidative stress and excitotoxicity, which are believed to be involved in the pathogenesis of neurodegenerative diseases. In oncology, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and B cells, and has been studied for its potential to treat autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory and its properties can be easily manipulated. Another advantage is that it has been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
Orientations Futures
There are a number of future directions for research on N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide. In neuroscience, future research could focus on understanding the exact mechanism of action of this compound and its potential to treat neurodegenerative diseases. In oncology, future research could focus on developing new formulations of this compound that are more effective at inhibiting the growth of cancer cells. In immunology, future research could focus on understanding the role of this compound in modulating the immune response and its potential to treat autoimmune diseases. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in a variety of fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have neuroprotective effects and has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and has been studied for its potential to treat various types of cancer. In immunology, this compound has been shown to modulate the immune response and has been studied for its potential to treat autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-12-8-6-7-9(2)14(12)16-15(18)13-10(3)17-19-11(13)4/h6-8H,5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOMTLJCSSCPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(ON=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




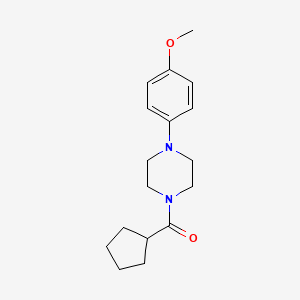
![4-[(2,6-dichlorophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B4431531.png)
![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4431550.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)
![5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4431567.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)
